(3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Overview
Description
“(3,4-Bis(methoxycarbonyl)phenyl)boronic acid” is a white or off-white solid powder . It is primarily used as a pharmaceutical intermediate . It can be used as a reagent in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds .
Synthesis Analysis
The synthesis of “this compound” involves stirring phenylacetic acid methyl ester, a THF/methanol mixture (4:1, 25 ml), and a 1N sodium hydroxide aqueous solution (5.7 ml) at room temperature for 18 hours, followed by stirring at 40°C for 3 hours .Molecular Structure Analysis
The empirical formula of “this compound” is C8H9BO4 . The molecular weight is 179.97 .Chemical Reactions Analysis
“this compound” can be used in various chemical reactions. For instance, it can be used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It can also be used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C . It is insoluble in water but soluble in methanol . Its melting point is 209°C .Scientific Research Applications
Catalytic Applications
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid and related boronic acids have been utilized in catalysis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid acts as an effective catalyst in the dehydrative amidation between carboxylic acids and amines. This suggests a possible role for this compound in similar reactions (Wang, Lu, & Ishihara, 2018).
Synthetic Chemistry
In synthetic chemistry, boronic acids like this compound are used as intermediates. They play a crucial role in Suzuki-Miyaura coupling reactions, a method for creating carbon-carbon bonds, vital in organic synthesis (Lestari, Zaake-Hertling, Lönnecke, & Hey‐Hawkins, 2013).
Fluorescence and Luminescent Properties
Boronic acid derivatives, including this compound, have been explored for their fluorescence and luminescent properties. These properties are valuable for applications in sensing and imaging. For example, boranes with ultra-high Stokes shift fluorescence have been reported, showing significant potential for these compounds in optical applications (Cassidy et al., 2018).
Therapeutic Investigations
While excluding direct drug use and dosage information, it's notable that boronic acid compounds have been investigated for their therapeutic effects, particularly in cancer research. For instance, di-Schiff based boronic structures have shown activity against Ishikawa endometrial cancer cells (Salih, 2019).
Molecular Interactions and Binding
Studies on boronic acids reveal their ability to bind to diols. For example, 3-methoxycarbonyl-5-nitrophenyl boronic acid has shown high affinity for diol recognition, indicating a possible similar behavior for this compound (Mulla, Agard, & Basu, 2004).
Mechanism of Action
Target of Action
The primary target of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is the transition metal catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a key biochemical pathway . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, including biaryls .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemical groups .
Safety and Hazards
Properties
IUPAC Name |
[3,4-bis(methoxycarbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHNUZKSZARZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674748 | |
Record name | [3,4-Bis(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-51-9 | |
Record name | [3,4-Bis(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Bis(methoxycarbonyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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